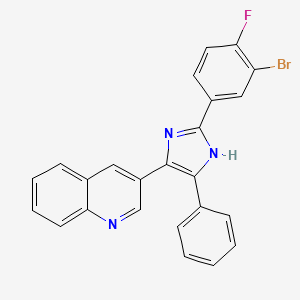

3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline

Description

The compound 3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline features a quinoline core fused with an imidazole ring substituted at positions 2 and 5 with a 3-bromo-4-fluorophenyl group and a phenyl group, respectively.

Properties

Molecular Formula |

C24H15BrFN3 |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

3-[2-(3-bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]quinoline |

InChI |

InChI=1S/C24H15BrFN3/c25-19-13-17(10-11-20(19)26)24-28-22(15-6-2-1-3-7-15)23(29-24)18-12-16-8-4-5-9-21(16)27-14-18/h1-14H,(H,28,29) |

InChI Key |

HARXBDDIKXOHIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)F)Br)C4=CC5=CC=CC=C5N=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the 3-bromo-4-fluorophenyl group through a halogenation reaction. The phenyl-imidazole moiety can be introduced via a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of scalable reaction conditions that can be performed in large reactors.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

Medicine: It could be investigated for potential therapeutic applications, such as anticancer or antimicrobial properties.

Industry: The compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound has biological activity, it might interact with enzymes or receptors in cells, leading to changes in cellular function. The exact pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes critical differences between the target compound and structurally related quinoline derivatives:

Key Observations:

- Synthetic Routes : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for attaching aryl groups to heterocycles, as seen in 4k . The target compound likely employs similar protocols.

- Spectral Signatures : Halogens (Br, F) induce distinct downfield shifts in NMR (e.g., ¹³C for Br: δ ~110–130) and characteristic IR stretches (C-F: ~1200 cm⁻¹) .

Physicochemical and Reactivity Trends

Melting Points and Solubility

- Electron-withdrawing substituents (Br, F) increase molecular rigidity and van der Waals interactions, likely raising melting points compared to methoxy- or amino-substituted analogs (e.g., 4k: 223–225°C) .

- Polar groups (COOH in , NH₂ in 4k) improve aqueous solubility, whereas the target compound’s non-polar phenyl and halogenated groups may favor organic solvents.

Reactivity

- The imidazole ring in the target compound may undergo electrophilic substitution or coordination with metal ions, whereas thiazolidinone derivatives (e.g., ) exhibit reactivity at the carbonyl group.

- Bromo substituents enable further functionalization (e.g., nucleophilic substitution), contrasting with the stability of CF₃ groups in .

Biological Activity

3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an imidazole moiety that includes a bromo and fluorine substituent on the phenyl ring. The presence of these halogens can influence the compound's reactivity and biological interactions.

| Property | Detail |

|---|---|

| Molecular Formula | C19H15BrF1N3 |

| Molecular Weight | 368.25 g/mol |

| CAS Number | 1368667-05-3 |

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit notable antimicrobial activities. In particular, compounds similar to 3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline have demonstrated effectiveness against various pathogens. For instance, studies on related quinoline derivatives showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Activity

The imidazole and quinoline moieties are known for their anticancer properties. Compounds containing these structures have been evaluated for their ability to inhibit cancer cell proliferation. A study on imidazole derivatives indicated that they could selectively inhibit COX-2, an enzyme involved in cancer progression, with IC50 values in the potent range of 0.063 to 0.090 µM . This suggests that 3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline may possess similar anticancer potential.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The imidazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins such as enzymes or receptors involved in disease pathways. The presence of bromine and fluorine atoms can also modulate the electronic properties of the compound, potentially increasing its selectivity and potency.

Study 1: Antileishmanial Activity

A series of quinoline derivatives were synthesized and evaluated for antileishmanial activity against Leishmania donovani. Compounds showed IC50 values ranging from 2.43 to 45.75 μM, demonstrating significant efficacy compared to standard treatments like miltefosine (IC50 = 8.4 μM) . This highlights the potential for similar derivatives, including 3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline, in treating parasitic infections.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of quinoline derivatives through the inhibition of nitric oxide production in RAW 264.7 cells. The findings suggested that certain derivatives could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, indicating a potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.